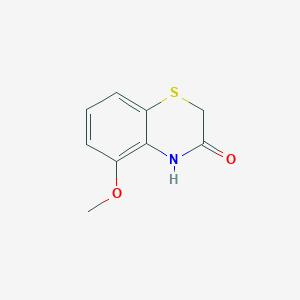

5-methoxy-3,4-dihydro-2h-1,4-benzothiazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

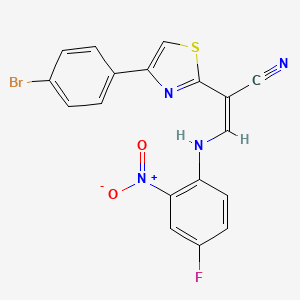

5-methoxy-4H-1,4-benzothiazin-3-one is a heterocyclic compound . It is a derivative of 1,4-benzothiazin-3-one, which is a versatile scaffold that can be decorated with various substituents .

Synthesis Analysis

The synthesis of 4H-3,1-benzothiazin-4-ones, including 5-methoxy-4H-1,4-benzothiazin-3-one, often starts from anthranilic acid derivatives . A general route to such compounds involves the ring closure of methyl 2-ureidobenzoates . The reaction conditions can control the formation of benzoxazinones or isomeric quinazolinediones . For the sulfur-containing analogous 4H-3,1-benzothiazin-4-ones, anthranilic acid or methyl anthranilate are converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .Molecular Structure Analysis

The molecular structure of 5-methoxy-4H-1,4-benzothiazin-3-one includes a fused aromatic ring, which can form π–π interactions with biological targets . The heteroatoms in the structure can be engaged as acceptors in hydrogen bonds .Chemical Reactions Analysis

Compounds like 5-methoxy-4H-1,4-benzothiazin-3-one undergo the Dimroth rearrangement to form isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Under somewhat milder conditions, precursors lead to benzothiazinones which still bear the aroyl moiety at the exocyclic nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-4H-1,4-benzothiazin-3-one include a molecular weight of 195.24 . It is a solid substance with a melting point of 183-187 °C .科学的研究の応用

Antimicrobial and Antifungal Activities

Research has shown that derivatives of 5-methoxy-4H-1,4-benzothiazin-3-one possess significant antimicrobial and antifungal properties. For instance, studies on 2-mercapto-5-methoxy-1H-benzimidazole derivatives, closely related to 5-methoxy-4H-1,4-benzothiazin-3-one, demonstrated their effectiveness against various phytopathogenic fungi, showcasing potential agricultural applications in controlling plant diseases (I. K. Jebur & Salih Mohammed Ismail, 2019). Another study highlighted the synthesis and antimicrobial evaluation of benzothiazole derivatives containing the pyrazole moiety, which exhibited notable activity against bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (D. Chauhan, A. Siddiqui, & R. Kataria, 2015).

Organic Synthesis and Chemical Interactions

Several research efforts have focused on the organic synthesis processes involving 5-methoxy-4H-1,4-benzothiazin-3-one derivatives. A study explored the reactions of 5-substituted-2-thioxo-4-oxo-1,3-thiazolidines with 4-methoxyphenylazide, revealing complex reaction pathways and product diversity, which could contribute to the development of novel synthetic methodologies in organic chemistry (M. T. Omar, A. S. Youssef, & K. Kandeel, 2000).

Antitumor and Antiangiogenic Activities

Compounds related to 5-methoxy-4H-1,4-benzothiazin-3-one have been evaluated for their antitumor and antiangiogenic activities. For example, research on novel 3-arylaminobenzofuran derivatives, exhibiting structural similarities, showed potent anticancer and antiangiogenic effects, demonstrating their potential in cancer therapy (R. Romagnoli et al., 2015).

Environmental and Ecological Studies

Studies have also been conducted on the environmental presence and ecological roles of benzothiazoles, including derivatives of 5-methoxy-4H-1,4-benzothiazin-3-one. A perspective on the occurrence, biotransformation, and human exposure to benzotriazoles and benzothiazoles in human urine from several countries was presented, highlighting the widespread distribution and potential health implications of these compounds (Alexandros G. Asimakopoulos et al., 2013).

Safety and Hazards

The safety information available indicates that 5-methoxy-4H-1,4-benzothiazin-3-one may cause skin irritation and serious eye irritation . It is classified as a skin sensitizer . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

特性

IUPAC Name |

5-methoxy-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-6-3-2-4-7-9(6)10-8(11)5-13-7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNDJCJXFTIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2663635.png)

![N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2663644.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2663648.png)

![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)

![2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide](/img/structure/B2663651.png)

![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)